
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea” is a chemical compound that contains a urea group attached to a benzyl group, which is further attached to a thiophene ring. The other attachment to the urea group is a cyclopentyl ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, thiophene derivatives are often synthesized through heterocyclization of various substrates . Urea derivatives can be synthesized through the reaction of an isocyanate with an alcohol or amine.Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to "1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea," shows their synthesis and assessment for antiacetylcholinesterase activity. This research highlights the compound's role in optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment (Vidaluc et al., 1995).
Cyclization Reactions for Heterocyclic Compound Synthesis
Gast et al. (1977) discuss cyclization reactions with 2-(β-styryl)benzylamines to yield 5-Phenyl-1H-2-benzazepines. This process involves the transformation of urea derivatives under specific conditions to produce heterocyclic compounds, which are significant in pharmaceutical synthesis and material science (Gast et al., 1977).
Anticancer Agent Synthesis
Research by Gaudreault et al. (1988) on 1-Aryl-3-(2-chloroethyl) ureas demonstrates the synthesis of compounds derived from 4-phenylbutyric acid and alkylanilines. These synthesized compounds were evaluated for their cytotoxicity on human adenocarcinoma cells in vitro, indicating the role of such urea derivatives in developing potential anticancer agents (Gaudreault et al., 1988).
Molecular Devices and Complexation Studies
Lock et al. (2004) explored the complexation of stilbene derivatives with cyclodextrin, leading to the self-assembly of molecular devices. This study illustrates the use of urea-linked cyclodextrin in the formation of binary complexes, showcasing the application of urea derivatives in the development of advanced molecular systems with potential applications in nanotechnology and molecular electronics (Lock et al., 2004).
Experimental and Theoretical Characterization
A study by Lestard et al. (2015) on 1-Benzyl-3-furoyl-1-phenylthiourea provides insights into the compound's characterization through vibrational spectroscopy, NMR, and elemental analysis. The research offers a deep understanding of the compound's structural and electronic properties, contributing to the knowledge base for designing more efficient and targeted therapeutic agents (Lestard et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(19-15-6-2-3-7-15)18-11-13-5-1-4-8-16(13)14-9-10-21-12-14/h1,4-5,8-10,12,15H,2-3,6-7,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTFYFCKMHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

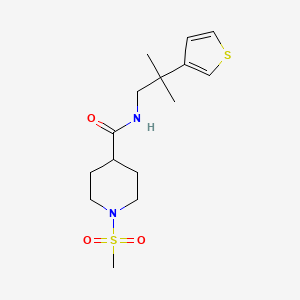
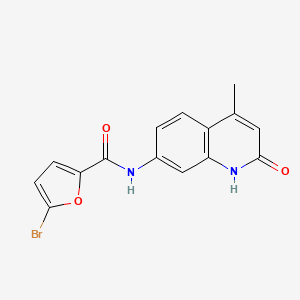
![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)

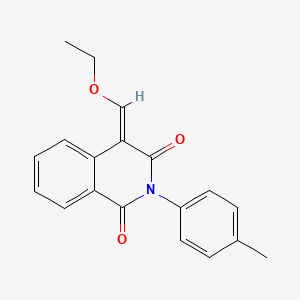
![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)

![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)
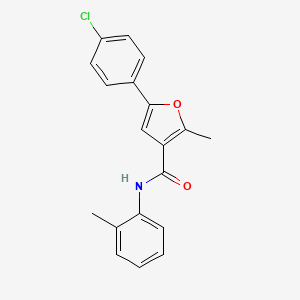
![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)
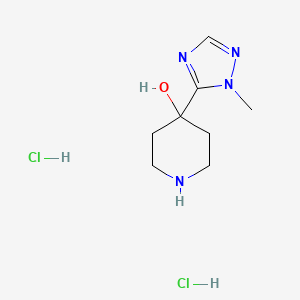
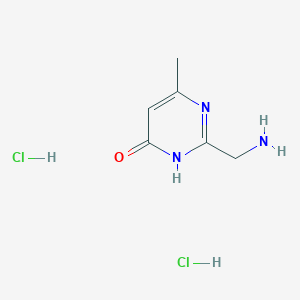
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)